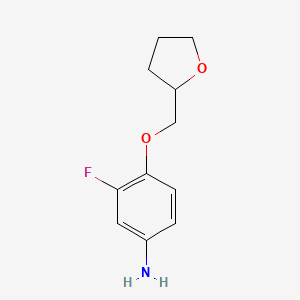

3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline

Description

Chemical Identity and Nomenclature

3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline (CAS RN: 946742-26-3) is a fluorinated aromatic amine characterized by a benzene ring substituted with an amino group (-NH₂), a fluorine atom at the 3-position, and a tetrahydrofuran-2-ylmethoxy group at the 4-position. Its molecular formula is C₁₁H₁₄FNO₂, with a molecular weight of 211.23 g/mol. The compound’s IUPAC name, 3-fluoro-4-(oxolan-2-ylmethoxy)aniline , reflects its structural features: a fluoro-substituted aniline derivative bearing a methoxy group linked to a tetrahydrofuran (oxolane) ring.

Synonyms for this compound include:

- 3-Fluoro-4-[(tetrahydrofuran-2-yl)methoxy]aniline

- 3-Fluoro-4-(oxolan-2-ylmethoxy)aniline

- 3-Fluoro-4-((tetrahydro-2-furanyl)methoxy)benzenamine.

The structural complexity arises from the tetrahydrofuran-methoxy moiety, which introduces stereoelectronic effects that influence reactivity and intermolecular interactions. The compound’s SMILES notation, C1CC(OC1)COC2=C(C=C(C=C2)N)F , encapsulates its connectivity: a benzene ring (C=C(C=C2)N)F) connected via an ether linkage (COC) to a tetrahydrofuran ring (C1CC(OC1)).

Historical Development and Discovery

The synthesis of fluorinated anilines has evolved significantly since the mid-20th century, driven by the demand for bioactive molecules in pharmaceuticals and agrochemicals. While the exact discovery timeline of this compound remains undocumented in public literature, its development likely parallels advances in two key areas:

- Fluorination Techniques : Early methods for introducing fluorine into aromatic systems, such as the Balz-Schiemann reaction, were limited by harsh conditions. Modern approaches, including transition-metal-catalyzed coupling (e.g., palladium-mediated reactions), enabled precise fluorination at specific positions.

- Etherification Strategies : The incorporation of tetrahydrofuran-methoxy groups became feasible with advancements in protecting group chemistry and catalytic ether synthesis. For example, nucleophilic aromatic substitution or Ullmann-type coupling could attach the tetrahydrofuran-methoxy moiety to fluoroaniline precursors.

A plausible synthesis route involves:

- Fluorination : Starting with 4-nitroanisole, directed ortho-metallation followed by electrophilic fluorination could yield 3-fluoro-4-nitroanisole.

- Reduction : Catalytic hydrogenation or stoichiometric reduction (e.g., Fe/HCl) converts the nitro group to an amine, forming 3-fluoro-4-methoxyaniline.

- Ether Modification : Demethylation of the methoxy group (using BBr₃) generates a phenol intermediate, which undergoes alkylation with tetrahydrofurfuryl bromide to install the final substituent.

Significance in Organic and Medicinal Chemistry

This compound’s hybrid structure merges the electronic effects of fluorine with the conformational flexibility of the tetrahydrofuran ring, making it a valuable intermediate in drug discovery. Key applications include:

In medicinal chemistry, fluorinated anilines are pivotal in designing kinase inhibitors, GPCR modulators, and antimicrobial agents. The tetrahydrofuran moiety may improve solubility, a critical factor in bioavailability. For instance, analogous structures have been explored in central nervous system (CNS) drugs, where fluorine’s electronegativity enhances blood-brain barrier penetration.

Propriétés

IUPAC Name |

3-fluoro-4-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZDCWKEIBENSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201216355 | |

| Record name | 3-Fluoro-4-[(tetrahydro-2-furanyl)methoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946742-26-3 | |

| Record name | 3-Fluoro-4-[(tetrahydro-2-furanyl)methoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946742-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-[(tetrahydro-2-furanyl)methoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and tetrahydro-2-furanmethanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 3-fluoroaniline is reacted with tetrahydro-2-furanmethanol in the presence of a base and a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing efficient purification processes to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound, such as amines or alcohols.

Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Applications De Recherche Scientifique

Organic Chemistry

3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution makes it useful for creating more complex organic molecules. The compound can also participate in further transformations such as alkylation and acylation .

Research indicates that this compound possesses potential antimicrobial and anticancer properties. Studies have explored its interaction with various biological pathways, suggesting that it may modulate enzyme activity and influence cell signaling related to growth and apoptosis .

Medicinal Chemistry

In medicinal applications, this compound is being investigated for its therapeutic potential. Its unique chemical structure allows for the development of new drugs targeting specific diseases, particularly those related to cancer and infectious agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated against various pathogens | Showed significant inhibition against bacterial strains |

| Cancer Cell Line Testing | Evaluated on multiple cancer cell lines | Induced apoptosis in specific cancer types, suggesting a pathway for therapeutic use |

| Synthesis of Derivatives | Explored modifications to enhance activity | Resulted in compounds with improved biological efficacy |

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or immune response.

Comparaison Avec Des Composés Similaires

Physicochemical Properties

The table below compares the physicochemical properties of 3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline with structurally related analogs:

Key Observations:

- Substituent Effects: The tetrahydrofuranmethoxy group in the parent compound provides moderate steric bulk and electron-donating properties due to the oxygen atom in the furan ring.

- Solubility : The parent compound’s solubility in polar organic solvents is comparable to analogs like the tetrahydropyranmethoxy derivative (), though bulkier substituents (e.g., phenylsulfanyl in C₁₂H₉F₂NS) may reduce solubility .

Drug Development

- Kinase Inhibitors : Fluorinated anilines are prominent in kinase inhibitor design. The parent compound’s tetrahydrofuranmethoxy group balances steric accessibility and electronic effects, making it suitable for targeting kinases like c-Met . In contrast, trifluoromethyl -containing analogs (e.g., 4-(2-Furanylmethoxy)-3-(trifluoromethyl)aniline) exhibit enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group .

Activité Biologique

3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. With a molecular formula of C₁₁H₁₄FNO₂ and a molecular weight of 211.24 g/mol, this compound features a fluorine atom at the third position of the aniline ring and a tetrahydro-2-furanylmethoxy group at the fourth position. This unique structural configuration contributes to its reactivity and biological properties.

The compound is characterized by its ability to undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which can be displaced by various nucleophiles. The tetrahydro-2-furanylmethoxy group can also participate in further synthetic transformations, enhancing its utility in organic synthesis and medicinal applications.

| Property | Value |

|---|---|

| CAS Number | 946742-26-3 |

| Molecular Formula | C₁₁H₁₄FNO₂ |

| Molecular Weight | 211.24 g/mol |

| Solubility | Varies by solvent |

Protein Tyrosine Kinase Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of protein tyrosine kinases (PTKs), which are crucial in various cellular processes including growth, differentiation, and metabolism. PTK inhibitors have been explored for their therapeutic potential in treating cancers and other diseases associated with aberrant kinase activity . The inhibition of specific PTKs such as EGFr and c-erbB-2 has been linked to the management of malignancies like breast and lung cancers .

Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. Similar derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The inhibition of these enzymes could have implications for treating neurodegenerative disorders such as Alzheimer's disease .

Case Studies and Research Findings

- Inhibition Studies : A study focusing on derivatives of tetrahydroacridine demonstrated that compounds with similar structures to this compound exhibited significant AChE inhibition, suggesting potential use in cognitive enhancement or neuroprotection .

- Kinase Activity : In vitro assays have indicated that certain substituted anilines can selectively inhibit PTKs involved in tumorigenesis, providing a pathway for developing targeted cancer therapies .

Q & A

Basic: What are the key synthetic challenges in preparing 3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline, and how can they be addressed methodologically?

Answer:

The synthesis involves introducing the tetrahydrofuranmethoxy group at the para position of a fluorinated aniline core. A critical challenge is regioselectivity during alkylation or etherification steps, as competing reactions may lead to byproducts like O-alkylation at unintended positions. To mitigate this:

- Use protecting groups (e.g., acetyl or tert-butoxycarbonyl) for the amine group during etherification to prevent side reactions .

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Monitor reaction progress via HPLC or LC-MS to identify intermediates and optimize reaction conditions .

Basic: How is the purity and structural integrity of this compound validated in academic settings?

Answer:

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, with ≥95% purity typically required for biological assays .

- Structural Confirmation :

- NMR : H and C NMR to verify substitution patterns (e.g., fluorine coupling constants in F NMR) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 240.28) .

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate stoichiometry .

Advanced: How can computational docking studies predict the interaction of this compound with kinase targets like c-Met?

Answer:

- Methodology :

- Glide Docking : Use Schrödinger Suite for rigid-receptor docking, incorporating OPLS-AA force fields to account for ligand flexibility and protein-ligand interactions .

- QSAR Modeling : Build quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with inhibitory activity .

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2 Å) and validate via in vitro kinase inhibition assays (IC determination) .

Advanced: How do structural modifications (e.g., tetrahydrofuran vs. morpholine substituents) impact biological activity?

Answer:

- Case Study : Replace the tetrahydrofuranmethoxy group with morpholine (as in 3-Fluoro-4-morpholinylaniline).

- Lipophilicity : The morpholine group increases hydrophilicity (clogP decreases by ~0.5), potentially altering membrane permeability .

- Binding Affinity : Molecular dynamics simulations show morpholine’s rigid structure improves hydrogen bonding with kinase active sites but reduces steric compatibility compared to the flexible tetrahydrofuran group .

- Experimental Validation : Test modified analogs in cytotoxicity assays (e.g., MTT on cancer cell lines) to compare potency .

Advanced: How can contradictory data on biological activity (e.g., antimicrobial vs. kinase inhibition) be resolved?

Answer:

Contradictions may arise from assay conditions or off-target effects. To resolve:

- Dose-Response Profiling : Perform IC determinations across multiple assays (e.g., kinase inhibition vs. bacterial growth inhibition) to identify primary vs. secondary targets .

- Selectivity Screening : Use panels like Eurofins’ KinaseProfiler to assess selectivity across 100+ kinases .

- Metabolite Analysis : Investigate degradation products via LC-MS to rule out activity from metabolites .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (aniline derivatives are sensitizers) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste Disposal : Neutralize with 10% acetic acid before disposal in halogenated waste containers .

Advanced: What analytical techniques are suitable for studying its environmental degradation pathways?

Answer:

- Photocatalysis Studies : Use MnFeO/ZnSiO under simulated solar radiation to track degradation intermediates via GC-MS .

- LC-QTOF-MS : Identify transformation products (e.g., hydroxylated or defluorinated species) with high mass accuracy .

- Ecotoxicity Testing : Assess degradation products using Daphnia magna acute toxicity assays .

Emerging Research: What novel applications are being explored for this compound beyond kinase inhibition?

Answer:

- Antibiotic Development : As a precursor for linezolid-like oxazolidinone antibiotics, leveraging the fluorine atom’s metabolic stability .

- Fluorescent Probes : Functionalize the aniline group with fluorophores (e.g., dansyl chloride) for cellular imaging .

- Polymer Chemistry : Incorporate into conductive polymers for optoelectronic materials, exploiting its electron-rich aromatic core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.